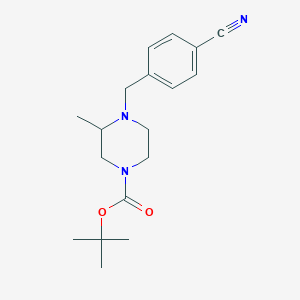
Methyl 3-(5-bromo-2-methoxyphenyl)-1H-pyrazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-ブロモ-2-メトキシフェニル)-1H-ピラゾール-5-カルボン酸メチルは、ピラゾール誘導体のクラスに属する化学化合物です。
製造方法
合成経路と反応条件
3-(5-ブロモ-2-メトキシフェニル)-1H-ピラゾール-5-カルボン酸メチルの合成は、通常、5-ブロモ-2-メトキシベンズアルデヒドとヒドラジン水和物を反応させて対応するヒドラゾンを生成することから始まります。この中間体は次に環化されてピラゾール環を形成し、続いてエステル化されて最終生成物が得られます。反応条件には、通常、エタノールまたはメタノールなどの溶媒と、環化およびエステル化プロセスを促進するための酢酸などの触媒の使用が含まれます。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、より大規模に行われます。連続フロー反応器と自動化システムの使用により、生産プロセスの効率と収率を向上させることができます。さらに、再結晶やクロマトグラフィーなどの精製技術が用いられて、高純度の化合物が得られます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-bromo-2-methoxyphenyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 5-bromo-2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by esterification to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization and esterification processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
反応の種類
3-(5-ブロモ-2-メトキシフェニル)-1H-ピラゾール-5-カルボン酸メチルは、以下を含むさまざまな化学反応を起こします。
酸化: メトキシ基は酸化されて対応するアルデヒドまたは酸を形成することができます。
還元: 臭素原子は還元されて対応する水素化化合物を形成することができます。
置換: 臭素原子は、アミンやチオールなどの他の求核剤で置換することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬を酸性条件下で使用します。
還元: 水素化リチウムアルミニウムまたはパラジウム触媒存在下での水素ガスなどの試薬を使用します。
置換: アジ化ナトリウムまたはチオ尿素などの求核剤を、ジメチルホルムアミド(DMF)などの極性溶媒中で使用します。
主な生成物
酸化: 3-(5-ブロモ-2-メトキシフェニル)-1H-ピラゾール-5-カルボン酸の生成。
還元: 3-(2-メトキシフェニル)-1H-ピラゾール-5-カルボン酸メチルの生成。
置換: 3-(5-アジド-2-メトキシフェニル)-1H-ピラゾール-5-カルボン酸メチルの生成。
科学研究への応用
3-(5-ブロモ-2-メトキシフェニル)-1H-ピラゾール-5-カルボン酸メチルは、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、および有機合成における試薬として使用されます。
生物学: 抗菌性や抗炎症性など、潜在的な生物活性について調査されています。
医学: 特定の酵素や受容体を標的とする新しい医薬品の開発における潜在的なリード化合物として調査されています。
産業: ポリマーやコーティングなど、特定の特性を持つ新しい材料の開発に使用されます。
科学的研究の応用
Methyl 3-(5-bromo-2-methoxyphenyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
3-(5-ブロモ-2-メトキシフェニル)-1H-ピラゾール-5-カルボン酸メチルの作用機序には、酵素や受容体などの特定の分子標的との相互作用が関係しています。臭素原子とメトキシ基は、これらの標的の活性部位への結合に重要な役割を果たし、その機能の阻害または活性化につながります。ピラゾール環は構造的安定性を提供し、化合物の標的への親和性を高めます。
類似の化合物との比較
類似の化合物
- 3-(2-メトキシフェニル)-1H-ピラゾール-5-カルボン酸メチル
- 3-(5-クロロ-2-メトキシフェニル)-1H-ピラゾール-5-カルボン酸メチル
- 3-(5-フルオロ-2-メトキシフェニル)-1H-ピラゾール-5-カルボン酸メチル
独自性
3-(5-ブロモ-2-メトキシフェニル)-1H-ピラゾール-5-カルボン酸メチルは、臭素原子の存在によりユニークであり、その類似体とは異なる化学反応性と生物活性を付与します。臭素原子は、化合物の置換反応への参加能力を高め、生物学的標的への結合親和性にも影響を与える可能性があります。
類似化合物との比較
Similar Compounds
- Methyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate
- Methyl 3-(5-chloro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate
- Methyl 3-(5-fluoro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate
Uniqueness
Methyl 3-(5-bromo-2-methoxyphenyl)-1H-pyrazole-5-carboxylate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions and may also influence its binding affinity to biological targets.
特性
分子式 |
C12H11BrN2O3 |
|---|---|
分子量 |
311.13 g/mol |
IUPAC名 |
methyl 3-(5-bromo-2-methoxyphenyl)-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C12H11BrN2O3/c1-17-11-4-3-7(13)5-8(11)9-6-10(15-14-9)12(16)18-2/h3-6H,1-2H3,(H,14,15) |
InChIキー |
HWNNOPSBBRIQJE-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)Br)C2=NNC(=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Bromophenyl)-2-oxoethyl 6-methyl-2-[4-(4-propylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12044117.png)
![4-[4-(4-methylphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B12044120.png)
![Tert-butyl [2-(1-benzylpiperidin-4-YL)propyl]carbamate](/img/structure/B12044133.png)
![N-[(3S,5R)-1-(1,3-benzodioxol-5-ylmethyl)-5-(piperazine-1-carbonyl)pyrrolidin-3-yl]-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B12044139.png)
![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N'-hydroxybenzene-1-carboximidamide](/img/structure/B12044145.png)
![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(4-methyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12044149.png)

![[2-methoxy-4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate](/img/structure/B12044161.png)

![N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12044176.png)

![3,4-Dichloro-5-[2-(furan-2-yl)-2-oxoethyl]furan-2(5H)-one](/img/structure/B12044199.png)

![(5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12044207.png)
